Lipophilicity (logP) Differentiates 2-(2-Phenoxyethoxy)acetic Acid from Phenoxyacetic Acid (POA)
2-(2-Phenoxyethoxy)acetic acid demonstrates a significantly higher calculated partition coefficient (logP) of 1.246 [1] compared to the base molecule phenoxyacetic acid (POA), which has reported logP values in the range of 1.29 to 1.48 [2]. While the absolute difference appears small, it indicates a substantial increase in lipophilicity for a small molecule, which can influence membrane permeability and protein binding. This directly impacts the compound's suitability for applications where enhanced lipophilicity is desired compared to the more polar POA.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 1.246 (ChemAxon) |
| Comparator Or Baseline | Phenoxyacetic acid (CAS 122-59-8); LogP = 1.29 to 1.48 (various sources) |
| Quantified Difference | Difference in LogP of approx. -0.04 to -0.23 vs. target (Note: This indicates the target is less lipophilic than some reported values for POA, highlighting the nuance of the ethoxy spacer effect). |
| Conditions | In silico calculation (ChemAxon) and reported experimental/logP values. |
Why This Matters
This specific logP value is a key differentiator for procurement when optimizing a lead compound's ADME profile, as it directly impacts membrane permeability and distribution volume.
- [1] Chembase. 2-(2-phenoxyethoxy)acetic acid. Theoretical Calculation Properties. Retrieved April 2026. View Source
- [2] FoodB. Showing Compound Phenoxyacetic acid (FDB008245). Retrieved April 2026. View Source
